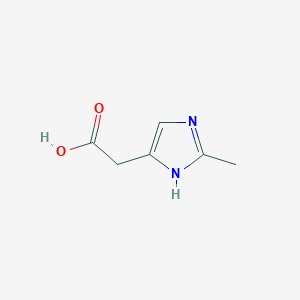

2-(2-methyl-1H-imidazol-5-yl)acetic acid

Description

Overview of Imidazole (B134444) Core Structures in Chemical and Biological Research

The imidazole ring is a five-membered heterocyclic aromatic compound containing two nitrogen atoms. chemijournal.com This fundamental structure is a cornerstone in both chemical and biological research due to its unique electronic properties and versatile reactivity. nih.gov The imidazole nucleus is present in a wide array of significant biological molecules, including the amino acid histidine, the neurotransmitter histamine (B1213489), and purine (B94841) bases such as guanine (B1146940) and adenosine, which are essential components of nucleic acids. nih.govlifechemicals.com

In medicinal chemistry, the imidazole scaffold is considered a "privileged structure" because its derivatives have shown a remarkable propensity for binding to a variety of biological targets with high affinity. nih.gov This has led to the development of numerous drugs with diverse therapeutic applications, including antifungal agents, antihypertensives, and anticancer treatments. chemijournal.comresearchgate.net The structural features of the imidazole ring, such as its ability to act as both a hydrogen bond donor and acceptor and its capacity to engage in van der Waals and hydrophobic interactions, contribute to its widespread utility in drug design. nih.gov The electron-rich nature of the imidazole ring allows it to readily interact with enzymes and receptors. nih.gov

Significance of Acetic Acid Derivatives in Heterocyclic Chemistry

Acetic acid and its derivatives are fundamental building blocks in organic synthesis and are of considerable importance in the functionalization of heterocyclic compounds. sinotec.aecoherentmarketinsights.com The introduction of an acetic acid moiety to a heterocyclic core can significantly influence the molecule's physicochemical properties, such as its solubility, acidity, and ability to interact with biological targets. youtube.com

The N-heterocyclic acetic acid framework is a common feature in many bioactive compounds, most notably in a class of non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and tolmetin. rsc.org The carboxylic acid group can act as a key pharmacophore, enabling interactions with enzyme active sites or cell surface receptors. In the context of heterocyclic chemistry, the acetic acid side chain provides a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives with tailored biological activities. nih.gov These derivatives are pivotal in the development of new therapeutic agents and functional materials. sinotec.aersc.org

Structural Isomers of Methylimidazoleacetic Acids and their Chemical Space

Structural isomers are molecules that share the same molecular formula but have different structural arrangements of their atoms. savemyexams.com In the case of methylimidazoleacetic acids, several isomers exist, each with distinct chemical and biological properties. The position of the methyl group and the acetic acid side chain on the imidazole ring, as well as the point of attachment of the methyl group to one of the nitrogen atoms, gives rise to this isomerism.

For instance, N-tau-methylimidazoleacetic acid and its isomer, N-pi-methylimidazoleacetic acid, have been identified and quantified in biological fluids. nih.gov Another well-studied isomer is 1-methyl-4-imidazoleacetic acid, also known as tele-methylimidazoleacetic acid (t-MIAA), which is a metabolite of histamine. nih.gov The specific placement of the functional groups on the imidazole ring creates a diverse chemical space, where each isomer can exhibit unique biological activities and metabolic pathways. The compound of focus, 2-(2-methyl-1H-imidazol-5-yl)acetic acid, represents one specific arrangement within this chemical space, distinguished by the substitution pattern on the imidazole core.

Interactive Data Table of Methylimidazoleacetic Acid Isomers

| Compound Name | Molecular Formula | Position of Methyl Group | Position of Acetic Acid Group |

| This compound | C6H8N2O2 | C2 | C5 |

| N-tau-Methylimidazoleacetic acid (1-Methyl-4-imidazoleacetic acid) | C6H8N2O2 | N1 | C4 |

| N-pi-Methylimidazoleacetic acid (1-Methyl-5-imidazoleacetic acid) | C6H8N2O2 | N1 | C5 |

| 2-(1H-Imidazol-2-yl)acetic acid | C5H6N2O2 | - | C2 |

| 2-(1H-Imidazol-5-yl)acetic acid | C5H6N2O2 | - | C5 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-1H-imidazol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-7-3-5(8-4)2-6(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUUAAQFXVENJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701294126 | |

| Record name | 2-Methyl-1H-imidazole-5-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172499-34-2 | |

| Record name | 2-Methyl-1H-imidazole-5-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172499-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1H-imidazole-5-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701294126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Techniques for Imidazole Acetic Acid Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13), allowing for the mapping of the molecular framework.

For imidazole (B134444) acetic acid compounds, ¹H NMR spectra typically reveal characteristic signals for the protons on the imidazole ring, the methylene (B1212753) (-CH₂-) group of the acetic acid side chain, and the methyl (-CH₃) group. For instance, in a related compound, 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one, the methyl protons present as a singlet around 2.49 ppm, while the methylene protons appear as a singlet at 5.11 ppm. mdpi.com An exchangeable singlet signal, often observed at lower fields (e.g., 12.97 ppm), is characteristic of the N-H proton of the imidazole ring. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The spectrum for the aforementioned related imidazole derivative showed the methylene carbon at 40.1 ppm and the carbonyl carbon (C=O) at a significantly downfield shift of 193.2 ppm, which is typical for ketone carbonyls. mdpi.com For 2-(2-methyl-1H-imidazol-5-yl)acetic acid, the carboxylic acid carbonyl would be expected in a different, yet also downfield, region.

Table 1: Representative NMR Data for an Imidazole Derivative Data for 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one mdpi.com

| Nucleus | Functional Group | Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Methyl (Me) | 2.49 (s) |

| ¹H | Methylene (CH₂) | 5.11 (s) |

| ¹H | Imidazole (NH) | 12.97 (s, exchangeable) |

| ¹³C | Methylene (CH₂) | 40.1 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending.

For an imidazole acetic acid derivative, the FTIR spectrum would display a series of characteristic absorption bands confirming its structure.

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group.

N-H Stretch: The N-H stretch of the imidazole ring typically appears as a moderate band around 3100-3500 cm⁻¹. For example, in one imidazole derivative, this stretch was observed at 3437 cm⁻¹. researchgate.net

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations are observed just above and below 3000 cm⁻¹, respectively.

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group (C=O) in the carboxylic acid is expected in the region of 1700-1760 cm⁻¹.

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the imidazole ring typically appear in the 1450-1650 cm⁻¹ region. researchgate.net

Table 2: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 (broad) |

| N-H Stretch | Imidazole Ring | 3100 - 3500 |

| C=O Stretch | Carboxylic Acid | 1700 - 1760 (strong) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound, confirm its molecular formula, and gain structural information through the analysis of fragmentation patterns.

For this compound (C₆H₈N₂O₂), the calculated molecular weight is approximately 140.14 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Common fragmentation pathways would likely involve the loss of the carboxyl group (-COOH, 45 Da) or cleavage of the bond between the methylene group and the imidazole ring.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

For a compound to be analyzed by SC-XRD, it must first be grown as a high-quality single crystal. The crystallographic data obtained includes the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describe the symmetry and packing of the molecules within the crystal lattice.

Table 3: Representative Crystallographic Data for an Imidazole Derivative Data for 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅N₃O₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.189 (3) |

| b (Å) | 6.9489 (17) |

| c (Å) | 19.979 (5) |

| β (°) | 98.056 (10) |

SC-XRD data allows for a detailed analysis of the molecule's conformation through the measurement of dihedral (torsion) angles. In complex imidazole derivatives, the dihedral angle between the imidazole ring and other attached ring systems is a key structural feature. For example, in 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid, the dihedral angle between the mean planes of the imidazole and benzene (B151609) rings was found to be 34.93 (10)°. nih.govresearchgate.net

Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the supramolecular architecture. In the crystal structure of the aforementioned compound, molecules are linked into chains by O-H···N hydrogen bonds. nih.govresearchgate.net These non-covalent interactions are crucial in stabilizing the crystal lattice.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthesized compounds. Due to the polar nature of imidazole and carboxylic acid functional groups, this compound is expected to be a highly polar compound.

Standard reversed-phase liquid chromatography (RPLC) may provide insufficient retention for such polar molecules. chromatographytoday.com Therefore, alternative chromatographic techniques are often employed:

Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for the retention and separation of highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which facilitates the retention of polar analytes. chromatographytoday.com

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It is known to be effective for the analysis of small polar compounds like imidazoles and can be compatible with mass spectrometry detection. chromatographytoday.com

These methods, often coupled with a mass spectrometer (LC-MS or SFC-MS), are powerful tools for assessing the purity of this compound and for isolating it from reaction mixtures or impurities.

Computational Chemistry and Theoretical Investigations of Imidazole Acetic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict a variety of molecular properties, including geometric structures, vibrational frequencies, and electronic characteristics, for imidazole-based systems. researchgate.netorientjchem.org DFT calculations serve as a cornerstone for understanding the fundamental chemical nature of compounds like 2-(2-methyl-1H-imidazol-5-yl)acetic acid.

A fundamental step in computational analysis is the optimization of the molecule's three-dimensional structure to find its most stable conformation, known as the global minimum on the potential energy surface. nih.gov For imidazole (B134444) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G**, are employed to determine key geometrical parameters like bond lengths, bond angles, and dihedral angles. tandfonline.commdpi.com Conformational analysis can be performed through potential energy surface (PES) scans, where specific bonds are systematically rotated to identify the lowest energy conformer. nih.gov For instance, in a study on a new indazole derivative, 2-(5-nitro-1-H-indazol-1-yl) acetic acid, DFT calculations identified two stable conformers, with one being in agreement with the structure determined by X-ray diffraction. tandfonline.com These calculations are crucial as the molecular geometry dictates the molecule's physical and chemical properties.

Frontier Molecular Orbital (FMO) Theory is essential for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. acs.org The energy difference between the HOMO and LUMO, known as the energy gap (Egap), is a critical parameter for determining molecular stability and reactivity. acs.orgresearchgate.net A smaller energy gap suggests higher reactivity. nih.gov In studies of imidazole derivatives, the HOMO is often located around the imidazole ring and specific substituents, indicating these areas are prone to electrophilic attack, while the LUMO distribution highlights sites susceptible to nucleophilic attack. orientjchem.org

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (Egap) (eV) | Key Finding |

|---|---|---|---|---|

| Nitro-substituted Benzimidazole | -7.12 | -3.24 | 3.88 | Reduced energy gap due to strong electron-withdrawing groups. acs.org |

| Imidazole-thiosemicarbazone | -5.98 | -1.87 | 4.11 | HOMO localized on sulfur and imidazole ring, indicating reactivity sites. orientjchem.org |

| Indazole Acetic Acid Derivative | -8.01 | -4.13 | 3.88 | Higher reactivity predicted for the more stable conformer. tandfonline.com |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. researchgate.netacs.org In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are favorable sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. orientjchem.org For imidazole derivatives, the most negative regions are often located around the nitrogen atoms of the imidazole ring and any oxygen atoms (e.g., in the carboxylic acid group), highlighting them as key sites for hydrogen bonding and other intermolecular interactions. researchgate.netorientjchem.org MEP analysis is a valuable tool for predicting how a molecule will interact with other molecules and biological receptors. researchgate.net

DFT calculations are widely used to predict the vibrational spectra (infrared and Raman) of molecules. researchgate.net By calculating the vibrational frequencies, one can assign the specific atomic motions (stretching, bending, etc.) corresponding to the experimentally observed spectral bands. nih.gov Theoretical spectra are often scaled by a factor to improve agreement with experimental data. For imidazole-containing compounds, DFT can accurately predict characteristic vibrational modes, such as the C=N and C-N stretching modes within the imidazole ring and the C=O stretching of the carboxylic acid group. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure. nih.gov

Since many chemical and biological processes occur in solution, it is crucial to account for the effects of the solvent in computational studies. Solvent models can be integrated into DFT calculations to provide a more realistic description of the molecule's behavior. nih.gov The Polarized Continuum Model (PCM) is a commonly used implicit solvation model where the solvent is treated as a continuous medium with a specific dielectric constant. Studies on related systems have shown that solvent polarity can influence molecular geometries, electronic structures, and binding energies. nih.gov For instance, DFT calculations on an indazole acetic acid derivative showed that the relative stability of its conformers and its dipole moment were significantly affected when moving from the gas phase to an ethanol (B145695) solution. tandfonline.com These models are essential for accurately predicting properties and reactivity in a condensed phase. nih.gov

Molecular Docking Studies of Imidazole Acetic Acid Derivatives with Biomolecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. arabjchem.orgresearchgate.net This method is fundamental in drug design for understanding drug-receptor interactions and for screening potential drug candidates. ekb.egmdpi.com

In these studies, derivatives of imidazole acetic acid are treated as ligands and are docked into the active site of a specific protein target. The process involves generating multiple possible binding poses (conformations) of the ligand within the receptor's binding pocket and then scoring these poses based on their binding energy or affinity. mdpi.com Lower binding energy values typically indicate a more stable and favorable interaction. researchgate.net

For imidazole derivatives, docking studies have been performed against various biological targets, such as enzymes involved in microbial infections or cancer-related proteins. arabjchem.orgnih.govresearchgate.net The results of these studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the active site. ekb.eg For example, the nitrogen atoms of the imidazole ring and the oxygen atoms of the acetic acid group are often predicted to form crucial hydrogen bonds with the protein, anchoring the molecule in the binding site. These computational insights help to explain the biological activity of the compounds and guide the design of new derivatives with improved potency. arabjchem.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a important computational tool in medicinal chemistry for understanding the relationship between the structural features of molecules and their biological activities. For imidazole acetic acid systems, including derivatives related to this compound, QSAR studies provide valuable mechanistic insights by identifying the key physicochemical, electronic, and steric properties that govern their interactions with biological targets. These models are instrumental in predicting the activity of novel compounds and guiding the rational design of more potent and selective molecules.

The development of a QSAR model involves establishing a mathematical correlation between a set of molecular descriptors and the observed biological activity. These descriptors, which are numerical representations of molecular properties, can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors.

A study on imidazole-5-carboxylic acid derivatives as Angiotensin II AT1 receptor antagonists utilized 2D-QSAR methods to build a statistically significant model. nih.gov The model identified several key descriptors that influence the biological activity of these compounds. nih.gov An increase in the values of descriptors such as π-count, 5-chain count, SdsCHE-index, and H-acceptor count was found to be beneficial for the activity. nih.gov This suggests that the presence of π-systems, the number of five-membered chains, specific electrotopological states, and the hydrogen-bonding capacity are crucial for the antagonist activity of these imidazole derivatives. nih.gov

Similarly, QSAR studies on other series of imidazole derivatives have highlighted the importance of various molecular descriptors. For instance, in a study of imidazole derivatives as 14α-demethylase (CYP51) inhibitors, the developed QSAR model indicated the significance of atomic van der Waals volumes and atomic Sanderson electronegativities. tubitak.gov.tr The sums of specific descriptors like R6u, RDF030v, Mor25v, GATs5e, and R5e+ were identified as the most significant, pointing to the role of molecular size, radial distribution function, and 3D-MoRSE (Molecule Representation of Structures based on Electron diffraction) descriptors in determining the inhibitory activity. tubitak.gov.tr

Furthermore, 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to investigate the three-dimensional structural requirements for the activity of imidazole compounds. nih.govrjptonline.org These methods provide contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties would likely lead to an increase or decrease in activity. rjptonline.org For a series of imidazole-based cruzain inhibitors, CoMFA and CoMSIA models revealed specific 3D molecular features that strongly affect their inhibitory potency. nih.gov

The statistical robustness and predictive power of QSAR models are assessed through various validation metrics. These typically include the squared correlation coefficient (R²), which measures the goodness of fit of the model, and the leave-one-out cross-validated correlation coefficient (q²), which assesses the model's internal predictive ability. nih.gov An external validation, using a test set of compounds not included in the model development, provides a measure of the model's ability to predict the activity of new compounds, often expressed as the predictive R² (R²pred). nih.gov

The insights gained from QSAR models are often complemented by molecular docking studies, which provide a more detailed picture of the binding mode of the ligands within the active site of the biological target. tubitak.gov.trnih.gov The combination of QSAR and docking allows for a comprehensive understanding of the structure-activity relationships and the mechanism of action at a molecular level. nih.gov

The table below summarizes the findings from various QSAR studies on imidazole derivatives, showcasing the diversity of models and the key descriptors identified.

| QSAR Study Subject | QSAR Method | Key Descriptors | Statistical Significance | Reference |

| Imidazole-5-carboxylic acid derivatives (Angiotensin II AT1 receptor antagonists) | 2D-QSAR (SA-PLS) | π-count, 5Chain count, SdsCHE-index, H-acceptor count | q² = 0.8145, R²pred = 0.7226 | nih.gov |

| Imidazole-based cruzain inhibitors | HQSAR | Fragment size | q² = 0.71, R²pred = 0.80 | nih.gov |

| Imidazole derivatives (14α-demethylase inhibitors) | MLR | R6u, RDF030v, Mor25v, GATs5e, R5e+ | - | tubitak.gov.tr |

| Imidazole-containing farnesyltransferase inhibitors | 2D-QSAR (GA-PLS, MLR, ANN, SVM) | Volume, shape, and polarity descriptors | - | nih.gov |

| Imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine (B1224502) derivatives (anti-melanoma activity) | Machine Learning-based QSAR | Structural characteristics related to molecular potency | - | researchgate.net |

While a specific QSAR study on this compound is not prominently available in the literature, the principles and methodologies from studies on structurally related imidazole acetic acid systems and other imidazole derivatives can be extrapolated. It is anticipated that a combination of topological, electronic, and steric descriptors would be crucial in defining a predictive QSAR model for this compound and its analogs. Such a model would be invaluable for elucidating the mechanistic details of their biological activity and for the future design of novel therapeutic agents based on the imidazole acetic acid scaffold.

Biochemical Roles and Mechanistic Interactions of Imidazole Acetic Acids in Biological Systems Non Clinical Focus

Role as Metabolites in Microbial and Mammalian Histamine (B1213489) Catabolism Pathways

Histamine, a crucial biogenic amine involved in immune responses and neurotransmission, is metabolized through two primary pathways to ensure its proper regulation. nih.govcreative-enzymes.com One of these pathways leads to the formation of imidazole (B134444) acetic acid. nih.gov This process is vital for inactivating and eliminating excess histamine, preventing its accumulation and potential adverse effects. creative-enzymes.comoup.com

The conversion of histamine to imidazole-4-acetic acid (IAA) is a two-step enzymatic process.

Oxidative Deamination : The first step is mediated by amine oxidases, primarily diamine oxidase (DAO), also known as histaminase. nih.govcreative-enzymes.com DAO is an extracellular enzyme that catalyzes the oxidative deamination of histamine's primary amine group, converting it into imidazole-4-acetaldehyde (B1219054). creative-enzymes.comresearchgate.netmdpi.com

Oxidation to Carboxylic Acid : The intermediate, imidazole-4-acetaldehyde, is then rapidly oxidized by aldehyde dehydrogenase (ALDH) enzymes, which can use NAD+ or NADP+ as cofactors, to form the stable metabolite, imidazole-4-acetic acid. hmdb.cayoutube.com

A parallel pathway involves the enzyme histamine-N-methyltransferase (HNMT), which methylates histamine to form N-tele-methylhistamine. This product is subsequently oxidized by monoamine oxidase B (MAO-B) and ALDH to yield N-tele-methylimidazoleacetic acid (t-MIAA), the other major end product of histamine catabolism. hmdb.caresearchgate.net

Table 1: Key Enzymes in Histamine Catabolism

| Enzyme | Abbreviation | Pathway | Substrate | Product |

|---|---|---|---|---|

| Diamine Oxidase | DAO | Oxidative Deamination | Histamine | Imidazole-4-acetaldehyde |

| Aldehyde Dehydrogenase | ALDH | Oxidation | Imidazole-4-acetaldehyde | Imidazole-4-acetic acid |

| Histamine-N-methyltransferase | HNMT | Methylation | Histamine | N-tele-methylhistamine |

| Monoamine Oxidase B | MAO-B | Oxidation | N-tele-methylhistamine | N-tele-methylimidazole acetaldehyde (B116499) |

Imidazoleacetic acid has been identified as a metabolite in a wide range of living organisms, from bacteria to humans. hmdb.ca In mammals, DAO activity is particularly high in the small intestine, colon, kidneys, and placenta, highlighting its role as a barrier against dietary histamine. creative-enzymes.commdpi.com The formation of imidazoleacetic acid has been demonstrated in vivo in rats and is a recognized urinary metabolite in humans, rats, and mice. nih.govnih.govresearchgate.net

In microorganisms, the capacity to degrade histamine is also present. The formation of histamine in food, for instance, is often due to the action of bacterial L-histidine decarboxylase enzymes. mdpi.com Subsequently, microbial metabolic pathways can also contribute to the catabolism of histamine into various products, including imidazole acetic acid. biomedpress.org

Investigations into Molecular Interactions with Biological Macromolecules

Imidazole acetic acids, particularly the histamine metabolite imidazole-4-acetic acid (IAA), have been shown to interact with various biological macromolecules, leading to modulation of cellular functions.

The imidazole scaffold is a common feature in molecules that interact with various receptors and signaling pathways. bohrium.comresearchgate.net Imidazole derivatives have been shown to interfere with pathways like the Wnt/β-catenin and NF-κB signaling pathways. nih.govnih.gov Studies on specific imidazole compounds have demonstrated their ability to induce apoptosis (programmed cell death) and autophagy by suppressing signaling pathways such as AKT and ERK1/2 in cancer cell lines. researchgate.net

Specifically, imidazole-4-acetic acid (IAA) is recognized as an agonist at GABA-A receptors and a partial agonist or antagonist at GABA-C receptors in the central nervous system. nih.gov It can also be conjugated with phosphoribosyl-pyrophosphate to form imidazoleacetic acid-ribotide (IAA-RP), a potent ligand at imidazoline (B1206853) binding sites. sigmaaldrich.com

The metabolism of imidazole acetic acids themselves can be modulated by other substances. For example, salicylates have been found to interfere with the metabolism of imidazole acetic acid by decreasing its conjugation to ribosylimidazole acetic acid. nih.gov Furthermore, the enzymes involved in histamine catabolism can be subject to competitive inhibition. Acetaldehyde, the metabolite of ethanol (B145695), can compete with imidazole acetaldehyde for the enzyme aldehyde dehydrogenase, potentially altering the rate of imidazole acetic acid formation. oup.comresearchgate.netnih.gov

The imidazole ring is a key structural feature in many enzyme inhibitors. researchgate.net Structure-activity relationship studies have explored how modifications to the imidazole core, including the addition of methyl groups, can influence the inhibitory activity of compounds targeting enzymes like insulin-degrading enzyme. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule, such as 2-(2-methyl-1H-imidazol-5-yl)acetic acid, influences its biological activity. researchgate.net The imidazole ring, with its unique chemical properties, serves as a versatile scaffold in drug design. chemijournal.com

SAR studies on imidazole-containing compounds have revealed key insights:

Substitutions on the Imidazole Ring : The position and nature of substituents on the imidazole ring significantly impact biological activity. For instance, in a series of compounds designed as insulin-degrading enzyme binders, the imidazole group was found to be critical for activity. nih.gov

The Acetic Acid Moiety : The carboxylic acid group is also frequently essential for the biological function of these molecules, often involved in binding to target proteins. nih.govnih.gov

Influence of Methyl Groups : The presence of a methyl group, such as in this compound, can alter a compound's potency, selectivity, and metabolic stability. In the context of histamine metabolism, methylation of the imidazole ring (by HNMT) creates N-tele-methylhistamine, which is then processed by a different enzyme (MAO-B) than the non-methylated histamine. hmdb.ca This demonstrates how a single methyl group can redirect a molecule through different metabolic pathways. Synthetic studies have also created various alkyl-substituted imidazole derivatives to probe their activity against targets like Mycobacterium tuberculosis. pharmacyjournal.net

Table 2: Investigated Biological Activities of Imidazole Derivatives

| Activity | Target/Pathway | Reference |

|---|---|---|

| Antihypertensive | Angiotensin II Receptor | nih.gov |

| Anticancer | Wnt/β-catenin, AKT/ERK signaling | nih.govresearchgate.net |

| Antidepressant | Forced swimming test models | scialert.net |

| Antimicrobial | Bacterial and fungal strains | pharmacyjournal.netscialert.net |

These studies highlight that modifications such as the addition of a methyl group to the imidazole acetic acid structure can profoundly influence its interaction with biological systems, a key principle in the rational design of new therapeutic agents. researchgate.net

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Acetaldehyde |

| Aldehyde dehydrogenase |

| Diamine oxidase |

| GABA |

| Histamine |

| Histamine-N-methyltransferase |

| Imidazole-4-acetaldehyde |

| Imidazole-4-acetic acid |

| Imidazoleacetic acid-ribotide |

| Monoamine oxidase B |

| N-tele-methylhistamine |

| N-tele-methylimidazoleacetic acid |

| Ribosylimidazole acetic acid |

Applications of 2 2 Methyl 1h Imidazol 5 Yl Acetic Acid and Its Analogs in Chemical Synthesis

Building Blocks for Complex Heterocyclic Systems

The imidazole (B134444) ring and the acetic acid side chain of 2-(2-methyl-1H-imidazol-5-yl)acetic acid and its derivatives can participate in various cyclization reactions to form more complex, fused, or substituted heterocyclic systems. These reactions are crucial in synthetic chemistry for creating novel molecular scaffolds.

A notable example involves the use of the analog, (2-methyl-5-nitroimidazol-1-yl)acetic acid, in the synthesis of novel pyrazole (B372694) derivatives. asianpubs.orgresearchgate.net The synthesis begins with the conversion of (2-methyl-5-nitroimidazol-1-yl)acetic acid to its corresponding ethyl ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the key intermediate, (2-methyl-5-nitroimidazol-1-yl)acetic acid hydrazide. asianpubs.org This hydrazide is then condensed with various substituted acetophenones to yield (2-methyl-5-nitroimidazol-1-yl)acetic acid (1-substituted phenylethylidene)hydrazides. asianpubs.org

The final step involves the cyclization of these hydrazides using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and N,N-dimethylformamide) to afford 1-[2-(2-methyl-5-nitroimidazol-1-yl)acetyl]-3-substituted phenyl-4-carbaldehyde-1H-pyrazoles. asianpubs.orgresearchgate.net This transformation constructs a pyrazole ring, a five-membered heterocycle known for its presence in many biologically active compounds. The reaction pathway highlights how the acetic acid moiety of the starting material is transformed to participate in the formation of a new heterocyclic ring.

The general synthetic approach can be summarized in the following table:

| Step | Reactants | Reagents | Product |

| 1 | (2-methyl-5-nitroimidazol-1-yl)acetic acid | Ethyl chloroacetate (B1199739) | (2-methyl-5-nitro-imidazol-1-yl)acetic acid ethyl ester |

| 2 | (2-methyl-5-nitro-imidazol-1-yl)acetic acid ethyl ester | Hydrazine hydrate | (2-methyl-5-nitroimidazol-1-yl)acetic acid hydrazide |

| 3 | (2-methyl-5-nitroimidazol-1-yl)acetic acid hydrazide | Substituted acetophenones | (2-methyl-5-nitroimidazol-1-yl)acetic acid (1-substituted phenylethylidene)hydrazides |

| 4 | (2-methyl-5-nitroimidazol-1-yl)acetic acid (1-substituted phenylethylidene)hydrazides | Vilsmeier-Haack reagent (POCl₃/DMF) | 1-[2-(2-methyl-5-nitroimidazol-1-yl)acetyl]-3-substituted phenyl-4-carbaldehyde-1H-pyrazoles |

This synthetic route demonstrates the utility of the imidazole acetic acid scaffold in constructing more elaborate heterocyclic systems, and it is plausible that this compound could undergo similar transformations to yield a variety of other complex heterocyclic structures.

Intermediates in the Synthesis of Bioactive Compounds

The imidazole nucleus is a common feature in many pharmacologically active molecules. semanticscholar.org Consequently, derivatives of this compound are valuable intermediates for the synthesis of new potential therapeutic agents. The pyrazole derivatives synthesized from its 5-nitro analog serve as a direct example of this application.

The synthesized 1-[2-(2-methyl-5-nitroimidazol-1-yl)acetyl]-3-substituted phenyl-4-carbaldehyde-1H-pyrazoles were screened for their antibacterial and antifungal activities. asianpubs.org The screening was performed against various bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungal strains (e.g., Aspergillus niger, Candida albicans). asianpubs.org

The results of the biological evaluation indicated that several of the synthesized pyrazole derivatives exhibited moderate to good antimicrobial activity. asianpubs.org The activity varied depending on the nature of the substituent on the phenyl ring of the pyrazole moiety. This demonstrates that the parent (2-methyl-5-nitroimidazol-1-yl)acetic acid served as a crucial intermediate, providing the core structure upon which the bioactive pyrazole compounds were built.

The following table summarizes the types of bioactive compounds synthesized and their potential applications based on the research findings for the 5-nitro analog:

| Compound Class | Parent Intermediate | Biological Activity | Potential Application |

| Substituted Pyrazoles | (2-methyl-5-nitroimidazol-1-yl)acetic acid | Antibacterial, Antifungal | Antimicrobial agents |

While this specific example utilizes the 5-nitro derivative, it strongly suggests that this compound can be a valuable precursor for generating a library of diverse compounds for biological screening. The functional groups of the molecule offer handles for various chemical modifications, allowing for the systematic exploration of structure-activity relationships in drug discovery programs.

Future Research Perspectives and Methodological Advancements for 2 2 Methyl 1h Imidazol 5 Yl Acetic Acid

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized imidazoles is a mature field, but there is a continuous drive to develop more environmentally benign and efficient methodologies. rsc.org Traditional multi-step syntheses often suffer from drawbacks such as harsh reaction conditions, the use of hazardous solvents, and low atom economy. asianpubs.org Future research will focus on overcoming these limitations by adopting principles of green chemistry.

Promising strategies for the sustainable synthesis of 2-(2-methyl-1H-imidazol-5-yl)acetic acid and its derivatives include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which is highly efficient. nih.gov Adapting MCRs could allow for the direct construction of the substituted imidazole (B134444) acetic acid core, significantly reducing reaction time and waste. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter times compared to conventional heating. orientjchem.orgafricanjournalofbiomedicalresearch.com

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and pressure, enhancing safety and scalability. This technology is particularly advantageous for managing energetic intermediates and can lead to higher yields and purity, while minimizing solvent use. amazonaws.comrsc.org

Green Catalysts and Solvents: The exploration of reusable catalysts, such as zeolites, and environmentally friendly solvents like ionic liquids or deep eutectic solvents, can drastically reduce the environmental impact of the synthesis. nih.govtandfonline.com Solvent-free reaction conditions are another attractive and feasible green alternative. asianpubs.orgajgreenchem.com

Table 1: Comparison of Potential Synthetic Routes

| Feature | Conventional Synthesis | Novel Sustainable Routes |

| Approach | Multi-step batch processing | One-pot MCRs, Continuous Flow |

| Solvents | Often hazardous organic solvents | Ionic liquids, deep eutectic solvents, water, or solvent-free |

| Energy | Prolonged conventional heating | Microwave irradiation, efficient heat transfer in flow |

| Atom Economy | Often moderate to low | High, due to fewer steps and intermediates |

| Workup | Tedious extraction and chromatography | Simplified, often involves simple filtration or precipitation |

| Scalability | Can be challenging and hazardous | More straightforward and safer, especially with flow chemistry |

Advanced Spectroscopic Probes for In-situ Reaction Monitoring

To optimize the novel synthetic routes discussed above, a deep understanding of reaction kinetics, mechanisms, and the formation of intermediates is crucial. Process Analytical Technology (PAT) utilizes in-situ (in the reaction vessel) monitoring to gain real-time insights into a chemical process. mt.com This approach moves beyond traditional offline analysis, like chromatography, which can be time-consuming and may not accurately represent the state of the reaction. americanpharmaceuticalreview.com

For the synthesis of this compound, future methodologies should integrate advanced spectroscopic probes for real-time monitoring. spectroscopyonline.com This allows for precise control over the reaction, ensuring higher yield, purity, and process safety.

Key in-situ techniques applicable include:

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques can track the concentration of reactants, products, and key intermediates by monitoring their characteristic spectral bands. americanpharmaceuticalreview.com This is invaluable for determining reaction endpoints and understanding kinetics.

UV-Vis Spectroscopy: Useful for monitoring reactions involving chromophoric molecules, this technique can track the formation or disappearance of colored intermediates or products. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Process NMR can provide detailed structural information directly from the reaction mixture, helping to identify intermediates and byproducts without the need for sampling.

Table 2: Spectroscopic Probes for In-situ Monitoring

| Spectroscopic Probe | Information Gained | Application in Synthesis |

| ATR-FTIR | Functional group changes, concentration profiles | Real-time tracking of carbonyl and C-N bond formation |

| Raman | Molecular vibrations, especially for non-polar bonds | Monitoring imidazole ring formation and aromatization |

| Process NMR | Detailed structural information, quantification | Identification of regioisomers and reaction intermediates |

| UV-Vis | Electronic transitions, concentration of chromophores | Detecting conjugated intermediates and reaction completion |

Integration of Machine Learning in Predictive Chemistry and SAR Studies

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. astrazeneca.comnih.govijpsjournal.com These computational tools can analyze vast datasets to predict molecular properties, identify promising drug candidates, and optimize reaction conditions, significantly accelerating the research and development process. hilarispublisher.commdpi.com

For this compound, ML can be a powerful engine for future exploration. A key application is in Quantitative Structure-Activity Relationship (QSAR) studies. drugtargetreview.com QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By training ML algorithms on a dataset of derivatives of this compound and their measured activities, researchers can build models that predict the potency of novel, unsynthesized analogues. researchgate.netusp.br

A typical ML-driven workflow would involve:

Data Collection/Generation: Synthesizing a library of derivatives and measuring their biological activity against a specific target.

Descriptor Calculation: Using software to calculate hundreds of numerical descriptors for each molecule that encode its structural, physical, and chemical properties.

Model Training: Employing ML algorithms such as Random Forests, Support Vector Machines, or Neural Networks to learn the relationship between the descriptors and the observed activity. drugtargetreview.com

Model Validation: Rigorously testing the model's predictive power on an independent set of compounds.

Virtual Screening and Design: Using the validated model to screen large virtual libraries of potential derivatives and prioritize the most promising candidates for synthesis.

This in silico approach saves considerable time and resources by focusing laboratory efforts on compounds with the highest probability of success. hilarispublisher.com

Table 3: Machine Learning Workflow for SAR Studies

| Step | Description | Key Tools/Algorithms |

| 1. Dataset Curation | A diverse set of this compound analogues with measured biological activity is assembled. | Chemical databases, experimental results. |

| 2. Molecular Descriptors | Calculation of 2D/3D descriptors (e.g., topological, electronic, steric) for each molecule. | PaDEL-Descriptor, RDKit, Dragon. |

| 3. Model Building | An algorithm is trained to find a predictive relationship between descriptors and activity. | Random Forest, Gradient Boosting, Support Vector Machines (SVM), Deep Neural Networks (DNN). nih.govnih.gov |

| 4. Performance Evaluation | The model is validated using cross-validation and external test sets to ensure its accuracy and robustness. | R-squared (R²), Root Mean Square Error (RMSE), Area Under the Curve (AUC). |

| 5. Predictive Design | The model is used to predict the activity of new, virtual molecules to guide future synthesis. | Generative models, virtual screening platforms. |

Exploration of Undiscovered Biochemical Roles in Understudied Biological Systems

While the imidazole acetic acid core is known—for instance, imidazole-4-acetic acid is a metabolite of histamine (B1213489) in the human brain with activity at GABA receptors—the specific roles of this compound are largely uncharted. nih.govnih.govhmdb.ca Future research should aim to uncover its potential functions, particularly in biological systems that are not traditionally the focus of study.

Potential avenues of exploration include:

Metabolomics: Employing advanced analytical techniques like mass spectrometry to search for the compound in diverse biological samples, such as marine microorganisms, plant endophytes, or the gut microbiome. Its presence could indicate a role as a signaling molecule, a metabolic byproduct, or part of a natural product biosynthetic pathway.

Phenotypic Screening: Testing the compound against a wide array of cell lines or microorganisms (e.g., bacteria, fungi, parasites) to identify novel bioactivities. Its structural similarity to metronidazole, a key antimicrobial agent, suggests that derivatives could possess interesting antimicrobial properties.

Target-Based Screening: Screening the compound against panels of known enzymes and receptors to identify specific molecular targets. This could reveal unexpected pharmacological activities and provide a starting point for developing new therapeutic agents.

Uncovering a novel biochemical role for this compound could open up entirely new fields of research and application for this simple yet intriguing molecule.

Q & A

Q. What are the established synthetic routes for preparing 2-(2-methyl-1H-imidazol-5-yl)acetic acid and its derivatives, and what purification challenges arise?

Synthesis often involves coupling imidazole precursors with acetic acid derivatives. For example, nucleophilic substitution or condensation reactions under controlled pH and temperature can yield the target compound. Purification challenges include separating polar intermediates (e.g., unreacted starting materials) via column chromatography or recrystallization. Reactive by-products, such as dimerized imidazole derivatives, may require gradient elution or preparative HPLC .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- HPLC : Used to quantify purity and resolve structurally similar impurities, especially for derivatives with aryl substituents .

- FTIR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ and imidazole ring vibrations at ~1500 cm⁻¹) .

- NMR : ¹H and ¹³C NMR confirm substitution patterns; the imidazole proton environment (δ 6.5–7.5 ppm) and acetic acid methylene group (δ 3.5–4.0 ppm) are diagnostic .

Q. How is single-crystal X-ray diffraction employed to resolve structural ambiguities?

SHELX software is widely used for crystallographic refinement. For example, in derivatives like 2-[1-chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxycarbonyl]-benzoic acid, SHELXL refines bond lengths and angles, resolving steric clashes or hydrogen-bonding networks .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties like ionization potentials and electron affinities. Basis sets such as 6-31G* optimize geometries, while solvent effects are modeled via PCM (Polarizable Continuum Model) .

Q. What strategies optimize reaction conditions for synthesizing derivatives with bulky substituents?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of imidazole intermediates.

- Catalyst tuning : Palladium catalysts with sterically hindered ligands (e.g., XPhos) improve cross-coupling efficiency for aryl-thiazole derivatives .

- Temperature control : Lower temperatures (0–5°C) mitigate side reactions in nitro-substituted analogs .

Q. How do researchers reconcile discrepancies between computational predictions and experimental data?

For example, if DFT-predicted pKa values deviate from potentiometric titrations, reassess solvation models or include explicit water molecules in simulations. Systematic benchmarking against experimental crystallographic data (e.g., bond lengths) refines computational parameters .

Q. What methods address purification challenges in highly polar or hygroscopic derivatives?

Q. How do substituents at the imidazole 2-position influence synthetic pathways?

Electron-withdrawing groups (e.g., nitro) deactivate the imidazole ring, requiring harsher conditions for alkylation. Conversely, methyl groups enhance nucleophilicity, favoring SN2 reactions. Substituent steric effects are modeled via molecular docking to predict regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.